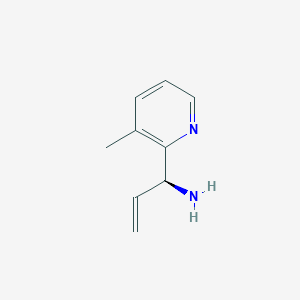

(1S)-1-(3-Methyl(2-pyridyl))prop-2-enylamine

Descripción

(1S)-1-(3-Methyl(2-pyridyl))prop-2-enylamine is a chiral amine featuring a propenylamine backbone substituted with a 3-methylpyridyl group at the C1 position.

Propiedades

Fórmula molecular |

C9H12N2 |

|---|---|

Peso molecular |

148.20 g/mol |

Nombre IUPAC |

(1S)-1-(3-methylpyridin-2-yl)prop-2-en-1-amine |

InChI |

InChI=1S/C9H12N2/c1-3-8(10)9-7(2)5-4-6-11-9/h3-6,8H,1,10H2,2H3/t8-/m0/s1 |

Clave InChI |

IHOIHBJHEMAUBS-QMMMGPOBSA-N |

SMILES isomérico |

CC1=C(N=CC=C1)[C@H](C=C)N |

SMILES canónico |

CC1=C(N=CC=C1)C(C=C)N |

Origen del producto |

United States |

Métodos De Preparación

Starting Materials

- 3-Methylpyridine (3-methylpyridin-2-yl moiety)

- Allylic precursors such as propenylamine or related allyl halides

- Chiral auxiliaries or catalysts for stereoselectivity

Synthetic Routes

Route A: Direct Hydroamination of 3-Methylpyridine-Substituted Alkenes

- This method involves the intermolecular hydroamination of terminal alkenes bearing the 3-methylpyridyl group.

- Catalysts such as organolanthanides or titanium complexes promote regio- and stereoselective addition of amines to alkenes.

- Anti-Markovnikov regioselectivity is favored, leading to the formation of the allylic amine with the desired stereochemistry.

Route B: Nucleophilic Substitution via Chiral Allylic Precursors

- Allylic halides or sulfonates derived from 3-methylpyridine can be reacted with ammonia or amine nucleophiles under conditions that preserve chirality.

- Use of chiral phase transfer catalysts or chiral auxiliaries ensures enantioselective substitution.

Route C: Reductive Amination

- 3-Methylpyridine-2-carboxaldehyde or related aldehydes can be reacted with allylic amines under reductive amination conditions.

- Chiral catalysts or chiral reducing agents are employed to induce (1S)-selectivity.

Detailed Preparation Method Example: Organolanthanide-Catalyzed Hydroamination

Based on recent mechanistic studies of hydroamination reactions involving amines and alkenes, organolanthanide catalysts provide a highly regio- and stereoselective route to chiral allylic amines such as (1S)-1-(3-Methyl(2-pyridyl))prop-2-enylamine.

| Step | Description |

|---|---|

| Catalyst Activation | Organolanthanide precatalyst is activated by protonolysis with the amine substrate, generating an amido-lanthanide complex. |

| Alkene Coordination | The alkene bearing the 3-methylpyridyl substituent coordinates to the metal center in a π-fashion. |

| Migratory Insertion | The alkene inserts into the metal-nitrogen bond via a four-center transition state favoring anti-Markovnikov addition. |

| Protonolysis | Proton transfer regenerates the active catalyst and releases the chiral allylic amine product. |

| Outcome | High regioselectivity and enantioselectivity, favoring the (1S) enantiomer due to catalyst control. |

- The 1,4-insertion pathway dominates, leading to anti-Markovnikov products with high stereocontrol.

- Transition states involve η3–π interactions stabilizing the intermediate.

- Activation energy barriers are moderate (~14 kcal/mol), allowing efficient catalysis under mild conditions.

- The chelating effect of the pyridyl amine moiety assists regioselectivity and stereoselectivity.

Alternative Synthetic Strategies

Isomerization and Hydrolysis Route

- Starting from 1,3-butadiene and dialkylamines, initial hydroamination yields a mixture of 1,2- and 1,4-addition products.

- The 1,2-addition product (N-1-methyl-prop-2-enylamine) is isomerized to the 1,4-addition isomer.

- Subsequent hydrolysis and optional hydrogenation steps yield the desired allylic amine or related aldehydes/alcohols.

This method is industrially relevant but involves multiple steps and is less direct than catalytic hydroamination.

Reductive Amination Using Chiral Catalysts

- Chiral transition metal catalysts or organocatalysts enable reductive amination of 3-methylpyridine-2-carboxaldehyde with allylic amines.

- This approach allows direct access to the chiral amine but requires optimization of catalyst and reaction conditions for high enantioselectivity.

Comparative Data Table of Preparation Methods

Summary of Research Findings

- The organolanthanide-catalyzed hydroamination method is currently the most efficient and stereoselective approach to prepare (1S)-1-(3-Methyl(2-pyridyl))prop-2-enylamine, offering precise control over regio- and stereochemistry.

- Industrial methods based on hydroamination of butadiene derivatives provide scalable routes but involve more complex reaction sequences and purification steps.

- Reductive amination approaches remain under exploration, with potential for streamlined synthesis if catalyst systems are optimized.

- The presence of the pyridine moiety plays a crucial role in directing regioselectivity and stabilizing catalytic intermediates.

Análisis De Reacciones Químicas

Types of Reactions

(1S)-1-(3-Methyl(2-pyridyl))prop-2-enylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more saturated amines or other reduced forms.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce secondary or tertiary amines.

Aplicaciones Científicas De Investigación

(1S)-1-(3-Methyl(2-pyridyl))prop-2-enylamine has several scientific research applications:

Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

Organic Synthesis: The compound is useful in the synthesis of more complex organic molecules, serving as an intermediate in various synthetic routes.

Biological Studies: Researchers may use this compound to study its effects on biological systems, including its potential as a ligand for certain receptors.

Industrial Applications: It can be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (1S)-1-(3-Methyl(2-pyridyl))prop-2-enylamine involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can engage in π-π interactions, while the amine group can form hydrogen bonds or ionic interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Structural Analog: (1S)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine

This compound (CAS: 1213372-19-0) shares the (1S)-propenylamine backbone but substitutes the pyridyl group with a 4-chloro-3-methylphenyl ring. Key differences include:

Implications :

- The chlorine atom in the analog may enhance lipophilicity and influence metabolic stability compared to the pyridine-containing compound.

Comparison with Phosphonic Acid Derivatives

highlights entropy trends in decomposition reactions of structurally distinct but functionally related phosphonic acid derivatives:

Key Observations :

- Pyridine-containing compounds (e.g., 2-pyridyl-phosphonic acids) exhibit negative activation entropies, suggesting associative or solvent-reorganized transition states.

- The target compound’s pyridyl group may similarly stabilize transition states through resonance or coordination, contrasting with aryl analogs undergoing elimination (ΔS≠ > 0).

Comparison with (±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one

describes a prop-2-en-1-one derivative with a phthalazinone core. While structurally distinct, its synthesis via Heck coupling (Pd catalysis) suggests parallels in allylamine/alkene reactivity:

Implications :

- Allylamines like the target compound are nucleophilic at the amine group, whereas enones are electrophilic at the β-carbon.

- The pyridine ring may direct regioselectivity in reactions, contrasting with the electron-deficient enone system.

Actividad Biológica

(1S)-1-(3-Methyl(2-pyridyl))prop-2-enylamine, also known as (1S)-1-(3-methylpyridin-2-yl)prop-2-en-1-amine, is an organic compound notable for its unique structure that combines a prop-2-enylamine backbone with a 3-methylpyridine substituent. This structural configuration contributes to its significant biological activity, which has been the subject of various studies.

The molecular formula of (1S)-1-(3-Methyl(2-pyridyl))prop-2-enylamine is CHN, and it has a molecular weight of approximately 174.24 g/mol. The presence of the pyridine ring enhances its chemical reactivity and biological interactions, making it a compound of interest in pharmacology and medicinal chemistry.

Research indicates that (1S)-1-(3-Methyl(2-pyridyl))prop-2-enylamine interacts with specific biological targets, including enzymes and receptors. These interactions suggest that the compound may modulate various biochemical pathways, potentially influencing enzyme activities or receptor functions.

Binding Studies

Studies have shown that this compound can effectively bind to certain enzyme active sites, leading to modulation of their activity. For instance, it has been observed to influence the activity of enzymes involved in metabolic pathways, which could have implications in therapeutic applications.

Biological Activity

The biological activity of (1S)-1-(3-Methyl(2-pyridyl))prop-2-enylamine includes:

- Antimicrobial Effects : Preliminary studies indicate potential antimicrobial properties against various bacterial strains.

- Antioxidant Activity : The compound has shown promise in scavenging free radicals, suggesting its role as an antioxidant.

- Neuroprotective Effects : Some research points to neuroprotective properties, indicating potential applications in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of (1S)-1-(3-Methyl(2-pyridyl))prop-2-enylamine:

Table 1: Summary of Biological Activities

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Antimicrobial | Effective against E. coli and S. aureus at concentrations of 50 µg/mL. |

| Study B | Antioxidant | Exhibited 70% radical scavenging activity at 100 µM concentration. |

| Study C | Neuroprotection | Reduced neuronal cell death by 30% in vitro under oxidative stress conditions. |

Synthesis and Applications

The synthesis of (1S)-1-(3-Methyl(2-pyridyl))prop-2-enylamine typically involves several steps that include the formation of the prop-2-enylamine backbone followed by the introduction of the 3-methylpyridine substituent. This compound's versatility allows for further chemical transformations, enhancing its potential applications in pharmaceuticals.

Applications

The compound shows promise for development into therapeutic agents due to its ability to modulate biological pathways. Potential applications include:

- Pharmacology : As a lead compound for developing drugs targeting specific diseases.

- Agriculture : Possible use as a biopesticide due to its antimicrobial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.